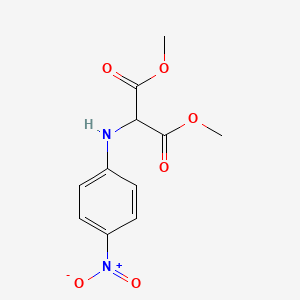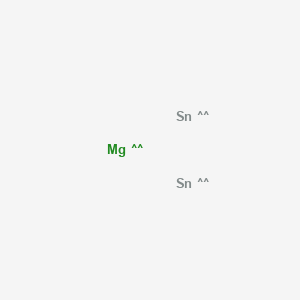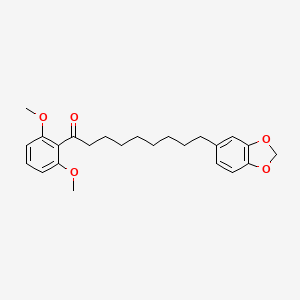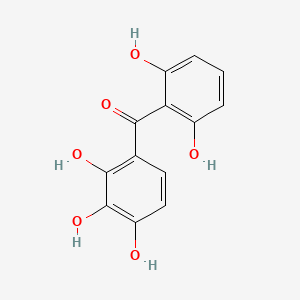
Dimethyl (4-nitroanilino)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-nitroanilino)propanedioate is an organic compound with the molecular formula C11H12N2O6 It is characterized by the presence of a nitro group attached to an aniline ring, which is further connected to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-nitroanilino)propanedioate typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline. This is usually achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Esterification: The 4-nitroaniline is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms this compound.
The overall reaction can be summarized as:
C6H5NH2+HNO3→C6H4(NO2)NH2
C6H4(NO2)NH2+C5H8O4→C11H12N2O6
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
化学反应分析
Types of Reactions
Reduction: The nitro group in Dimethyl (4-nitroanilino)propanedioate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Dimethyl (4-aminoanilino)propanedioate.
Substitution: Various substituted anilines depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and malonic acid.
科学研究应用
Dimethyl (4-nitroanilino)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.
作用机制
The mechanism by which Dimethyl (4-nitroanilino)propanedioate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can also be hydrolyzed to release active carboxylic acids.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, altering signal transduction pathways.
相似化合物的比较
Dimethyl (4-nitroanilino)propanedioate can be compared with other nitroaniline derivatives and malonate esters:
Dimethyl (4-aminoanilino)propanedioate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Dimethyl (2-nitroanilino)propanedioate: The nitro group is in a different position, affecting the compound’s chemical properties and reactivity.
Diethyl (4-nitroanilino)propanedioate: Similar structure but with ethyl esters instead of methyl esters, which can influence the compound’s solubility and reactivity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, materials science, and biological studies Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules
属性
CAS 编号 |
111781-63-6 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
dimethyl 2-(4-nitroanilino)propanedioate |
InChI |
InChI=1S/C11H12N2O6/c1-18-10(14)9(11(15)19-2)12-7-3-5-8(6-4-7)13(16)17/h3-6,9,12H,1-2H3 |
InChI 键 |
MFRDDOVKAKCNBJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)




![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)


